Cas no 878081-24-4 ([2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate)

[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate is a specialized organic compound featuring a benzodioxole moiety linked to a sulfonamide-based acrylate ester. Its structure combines a reactive vinyl sulfonamide group with an acetamide functionality, making it suitable for applications in medicinal chemistry and targeted synthesis. The compound’s key advantages include its potential as a Michael acceptor in nucleophilic addition reactions, enabling selective modifications in peptide or small-molecule derivatization. Additionally, the benzodioxole group may enhance metabolic stability, while the sulfonamide linker offers versatility in designing enzyme inhibitors or bioactive probes. Its well-defined reactivity profile makes it a valuable intermediate for research in drug discovery and chemical biology.
[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate structure
878081-24-4 structure
Product name:[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate
CAS No:878081-24-4
MF:C20H20N2O7S
MW:432.447004318237
CID:6236041
PubChem ID:16283096

[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate Chemical and Physical Properties

Names and Identifiers

    • [2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate
    • AKOS001225304
    • [(1,3-dioxaindan-5-yl)carbamoyl]methyl 2-[2-(4-methylphenyl)ethenesulfonamido]acetate
    • EN300-26604324
    • Z17348329
    • 878081-24-4
    • Inchi: 1S/C20H20N2O7S/c1-14-2-4-15(5-3-14)8-9-30(25,26)21-11-20(24)27-12-19(23)22-16-6-7-17-18(10-16)29-13-28-17/h2-10,21H,11-13H2,1H3,(H,22,23)/b9-8+
    • InChI Key: STUSTZHLQJCGLY-CMDGGOBGSA-N
    • SMILES: S(/C=C/C1C=CC(C)=CC=1)(NCC(=O)OCC(NC1C=CC2=C(C=1)OCO2)=O)(=O)=O

Computed Properties

  • Exact Mass: 432.09912215g/mol
  • Monoisotopic Mass: 432.09912215g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 9
  • Complexity: 726
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 128Ų

[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26604324-0.05g
[(1,3-dioxaindan-5-yl)carbamoyl]methyl 2-[2-(4-methylphenyl)ethenesulfonamido]acetate
878081-24-4 95.0%
0.05g
$212.0 2025-03-20

[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate Related Literature

Additional information on [2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate

Introduction to [2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate (CAS No. 878081-24-4)

[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate is a highly specialized compound that has garnered significant attention in the field of chemical and biomedical research. This compound, identified by its CAS number 878081-24-4, belongs to a class of molecules that exhibit promising properties for various applications, particularly in the development of novel therapeutic agents. The intricate structure of this compound, featuring multiple functional groups, makes it a subject of intense study among researchers aiming to uncover new pharmacological targets.

The molecular framework of [2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate incorporates several key features that contribute to its unique chemical and biological properties. The presence of a 1,3-benzodioxol moiety, commonly known as a dihydroxybenzopyranone scaffold, is particularly noteworthy. This moiety is well-documented for its role in various bioactive compounds, often contributing to their binding affinity and metabolic stability. Additionally, the compound contains an amino group linked to an oxoethyl side chain, which can influence its solubility and reactivity in biological systems.

The sulfonamide group [[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino] further enhances the compound's potential as a pharmacological entity. Sulfonamides are widely recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of atoms in this sulfonamide moiety can modulate the compound's interaction with biological targets, making it a valuable scaffold for drug design. Recent studies have highlighted the importance of sulfonamide derivatives in developing novel therapeutic strategies, particularly in targeting enzymes and receptors involved in disease pathways.

In the context of contemporary research, [2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate has been explored for its potential applications in treating various medical conditions. For instance, its structural features suggest that it may interfere with key enzymatic processes involved in cancer progression. Researchers have been particularly interested in its ability to modulate the activity of enzymes such as kinases and phosphodiesterases, which are often dysregulated in cancer cells. Preliminary studies have shown promising results in cell-based assays, indicating that this compound may exhibit inhibitory effects on these enzymes.

Beyond oncology, the compound has also been investigated for its potential role in managing inflammatory diseases. The presence of both an amino group and a sulfonamide moiety allows for interactions with various biological targets involved in inflammation pathways. For example, the sulfonamide group can potentially inhibit the activity of cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory mediators like prostaglandins. This makes [2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate a candidate for developing novel anti-inflammatory agents.

The synthesis and characterization of this compound have been subjects of detailed investigation due to its complex structure. Advanced synthetic methodologies have been employed to ensure high yield and purity during production. Techniques such as chromatography and spectroscopic methods (e.g., NMR and mass spectrometry) have been crucial in confirming the molecular structure and purity of the final product. These synthetic advancements not only facilitate the production of this compound but also provide insights into potential modifications that could enhance its biological activity.

The pharmacokinetic properties of [2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate are also areas of active research. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing its therapeutic potential. Studies have begun to explore its stability under different physiological conditions and its interaction with metabolic enzymes. These insights are critical for predicting how the compound will behave within the body and for designing effective dosing regimens.

In conclusion, [2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate (CAS No. 878081-24-4) represents a significant advancement in chemical and biomedical research. Its unique structural features make it a versatile molecule with potential applications across multiple therapeutic areas. As research continues to uncover new insights into its mechanisms of action and pharmacological properties, this compound holds promise for contributing to the development of novel treatments for various diseases.

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